
3-(3-Chloropropyl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloropropyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C₈H₁₃ClO₂ It is a heterocyclic compound containing an oxolane ring substituted with a chloropropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)oxolane-3-carbaldehyde typically involves the reaction of 3-chloropropanol with an appropriate aldehyde precursor under acidic conditions. The reaction proceeds through the formation of an intermediate oxolane ring, which is then functionalized with the chloropropyl group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Chloropropyl)oxolane-3-carboxylic acid.
Reduction: 3-(3-Chloropropyl)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloropropyl)oxolane-3-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chloropropyl group can also participate in interactions with hydrophobic regions of proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloropropyl)oxetane-3-carbaldehyde: Similar structure but with an oxetane ring instead of an oxolane ring.
3-(3-Chloropropyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-(3-Chloropropyl)oxolane-3-carbaldehyde is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
3-(3-chloropropyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H13ClO2/c9-4-1-2-8(6-10)3-5-11-7-8/h6H,1-5,7H2 |
InChI Key |
YCCMMTXNQOZBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CCCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


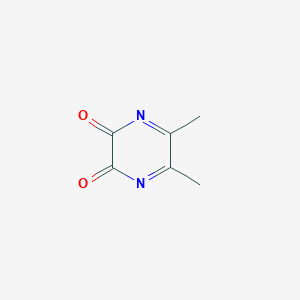

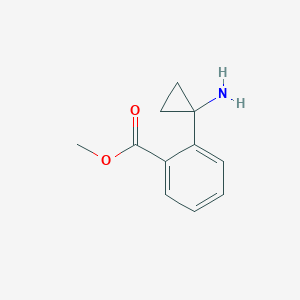
![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)
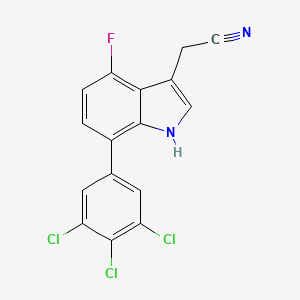
amine](/img/structure/B13079169.png)

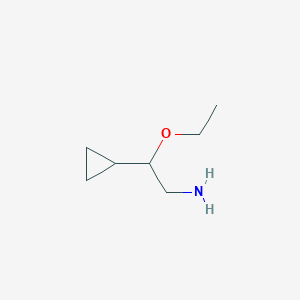
![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)


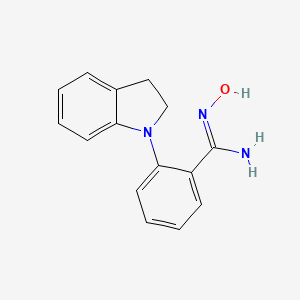
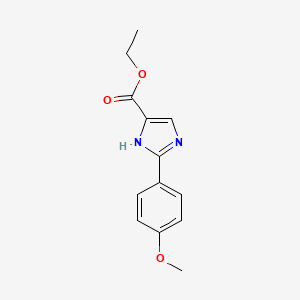
![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)
